molecular formula C17H26N4O B6010705 N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea

N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea

カタログ番号: B6010705
分子量: 302.4 g/mol
InChIキー: NFVBGWXEJZXGQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea, also known as AUDA, is a potent inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that converts epoxyeicosatrienoic acids (EETs) into their corresponding diols, which are less active and have reduced biological effects. AUDA has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain.

作用機序

N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea works by inhibiting sEH, which leads to an increase in the levels of EETs. EETs have various biological effects, including vasodilation, anti-inflammatory effects, and analgesic effects. By inhibiting sEH, this compound can enhance the biological effects of EETs and potentially provide therapeutic benefits in various diseases.
Biochemical and physiological effects:
This compound has been shown to increase the levels of EETs in various tissues, including the heart, kidney, and liver. EETs have various biological effects, including vasodilation, anti-inflammatory effects, and analgesic effects. This compound has been shown to lower blood pressure in hypertensive animals and reduce inflammation in various tissues. Additionally, this compound has been shown to reduce pain sensation in animal models of pain.

実験室実験の利点と制限

N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea has several advantages for lab experiments, including its potency and selectivity for sEH inhibition. This compound has been extensively studied in various animal models, and its effects have been well characterized. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and potential toxicity at high doses.

将来の方向性

The potential therapeutic applications of N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea are still being explored, and several future directions can be pursued. One potential direction is the development of more potent and selective sEH inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on other biological pathways, such as the immune system and the nervous system. Additionally, the potential use of this compound in combination with other drugs for synergistic effects should be explored. Finally, clinical trials should be conducted to investigate the safety and efficacy of this compound in human subjects.

合成法

N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with ethyl chloroformate, followed by reaction with pyrazole-4-carboxylic acid and subsequent treatment with urea. The final product is obtained after purification and characterization using various analytical techniques.

科学的研究の応用

N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, this compound has been shown to lower blood pressure by increasing the levels of EETs, which have vasodilatory effects. This compound has also been studied for its anti-inflammatory effects, as EETs have been shown to reduce inflammation in various tissues. Additionally, this compound has been studied for its potential analgesic effects, as EETs have been shown to reduce pain sensation.

特性

IUPAC Name

1-(1-adamantyl)-3-[(1-ethylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-2-21-11-15(10-19-21)9-18-16(22)20-17-6-12-3-13(7-17)5-14(4-12)8-17/h10-14H,2-9H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVBGWXEJZXGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。